molecular formula C20H35N5O8 B12764501 Rapastinel acetate CAS No. 491872-39-0

Rapastinel acetate

Cat. No.: B12764501
CAS No.: 491872-39-0
M. Wt: 473.5 g/mol
InChI Key: MNEQLJKNUQMKNP-GDLIIDCZSA-N
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Description

Rapastinel acetate, formerly known as GLYX-13, is a synthetic compound that acts as a modulator of the N-methyl-D-aspartate receptor. It has been studied for its potential antidepressant and antipsychotic effects. Unlike other N-methyl-D-aspartate receptor antagonists, this compound enhances receptor function, which may offer a promising alternative for treating depression and schizophrenia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rapastinel acetate is a monoclonal antibody-derived tetrapeptide. The synthesis involves the coupling of specific amino acids to form the tetrapeptide structure. The reaction conditions typically include the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, where the peptide is assembled on a solid support, and solution-phase synthesis, where the peptide is synthesized in solution. Both methods require precise control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Rapastinel acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substituting agents like alkyl halides. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified peptides with altered activity or stability. These modifications can enhance the therapeutic potential of this compound by improving its pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

Rapastinel acetate exerts its effects by modulating the activity of N-methyl-D-aspartate receptors. It enhances receptor function by binding to a novel site on the receptor complex, distinct from the glycine co-agonist binding site. This positive modulation leads to increased synaptic plasticity and improved signal transduction, resulting in rapid and sustained antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rapastinel Acetate

This compound is unique in its ability to enhance N-methyl-D-aspartate receptor function without the dissociative side effects associated with other N-methyl-D-aspartate receptor antagonists like ketamine. This makes it a promising candidate for the treatment of mood disorders with a better safety profile .

Properties

CAS No.

491872-39-0

Molecular Formula

C20H35N5O8

Molecular Weight

473.5 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H31N5O6.C2H4O2/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26;1-2(3)4/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27);1H3,(H,3,4)/t9-,10-,11+,12+,13+,14+;/m1./s1

InChI Key

MNEQLJKNUQMKNP-GDLIIDCZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O.CC(=O)O

Origin of Product

United States

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